5-Thien-2-YL-1H-pyrazole-4-carboxylic acid

Catalog No.
S2943599
CAS No.
879996-80-2
M.F
C8H6N2O2S
M. Wt
194.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Thien-2-YL-1H-pyrazole-4-carboxylic acid

CAS Number

879996-80-2

Product Name

5-Thien-2-YL-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21

InChI

InChI=1S/C8H6N2O2S/c11-8(12)5-4-9-10-7(5)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12)

InChI Key

MICDYEVWWIBWRC-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=C(C=NN2)C(=O)O

solubility

not available

“5-Thien-2-YL-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O2S and a molecular weight of 194.208 g/mol . It’s a type of pyrazole derivative, which are known to be versatile synthetic intermediates used in various scientific fields .

Pyrazole derivatives, including “5-Thien-2-YL-1H-pyrazole-4-carboxylic acid”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used in forming various fused systems, predominantly bicyclic cores .

5-Thien-2-yl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring and a pyrazole moiety. The molecular formula of this compound is C₈H₆N₂O₂S, with a molecular weight of approximately 194.21 g/mol. This compound features a carboxylic acid functional group at the 4-position of the pyrazole ring, which contributes to its chemical reactivity and potential biological activity .

There is no documented information regarding the specific mechanism of action of 5-Thien-2-yl-1H-pyrazole-4-carboxylic acid in biological systems.

  • Carboxylic acids can be corrosive and irritating to skin and eyes [].
  • The presence of sulfur suggests potential for weak acidity, requiring appropriate handling precautions [].
Typical of carboxylic acids and pyrazoles, including:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of the corresponding pyrazole derivative.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that 5-thien-2-yl-1H-pyrazole-4-carboxylic acid exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects: It has been suggested that the compound may have anti-inflammatory properties, making it a candidate for further pharmacological studies.
  • Potential Anticancer Activity: Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties, warranting further exploration in cancer research .

Several methods have been developed for synthesizing 5-thien-2-yl-1H-pyrazole-4-carboxylic acid:

  • Regiospecific Conversion: A straightforward method involves the regiospecific conversion of suitable precursors such as ethyl 4-(2,2,2-trichloroacetyl)-1-(1,1-dimethylethyl)-1H-pyrazole-5-carboxylate into the target compound .
  • Condensation Reactions: The synthesis can also be achieved through condensation reactions involving thiophenes and pyrazoles under acidic or basic conditions.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including cyclization and functional group transformations to achieve the desired structure.

5-Thien-2-yl-1H-pyrazole-4-carboxylic acid has several applications across various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is being investigated as a lead compound for developing new antimicrobial and anti-inflammatory drugs.
  • Research in Chemical Biology: The compound serves as a valuable tool in studying biological pathways and interactions due to its unique structure.
  • Material Science: Its derivatives may find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 5-thien-2-yl-1H-pyrazole-4-carboxylic acid focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.

Such studies are crucial for understanding the mechanism of action and potential therapeutic uses of this compound.

Similar Compounds

Several compounds share structural similarities with 5-thien-2-yl-1H-pyrazole-4-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-CarboxypyrazolePyrazole ring with a carboxylic acid groupLacks the thiophene moiety
5-MethylthienylpyrazoleMethyl group substitution on thiopheneMay exhibit different biological activities
3-ThienylpyrazoleThiophene at the 3-position of pyrazoleDifferent position of thiophene affects reactivity

These compounds are often compared in terms of their biological activities and synthetic accessibility, providing insights into their potential applications in drug development and chemical research.

Critical Evaluation of Synthetic Pathways for Pyrazole-Based Systems

The synthesis of pyrazole derivatives historically relies on cyclocondensation reactions between hydrazines and 1,3-diketones, as exemplified by the Knorr pyrazole synthesis. For 5-thien-2-yl-1H-pyrazole-4-carboxylic acid, this approach faces challenges due to the steric and electronic effects of the thiophene substituent. A study comparing phenyl hydrazine with 1,3-diketones revealed autocatalytic behavior and unexpected intermediates, complicating regioselectivity control [2]. Alternative pathways, such as dipolar cycloadditions using nitrile imines and alkenes, offer improved stereochemical outcomes but require prefunctionalized starting materials [1].

Recent work demonstrates that β-enaminones serve as effective precursors for pyrazole formation under mild conditions. For instance, Cu(OTf)₂-catalyzed reactions with ethyl 4,4,4-trifluoro-3-oxobutanoate yield trifluoromethylated pyrazoles in >99% yield when paired with neocuproine ligands [1]. This method avoids the regioisomer mixtures typical of classical 1,3-diketone cyclocondensations, making it advantageous for thiophene-containing systems.

One-Pot Synthesis Mechanisms from Aromatic Precursors and Carboxylic Acids

One-pot strategies streamline the synthesis of 5-thien-2-yl-1H-pyrazole-4-carboxylic acid by combining multiple steps into a single reaction vessel. A notable example involves the tandem coupling-cyclocondensation of hydrazones with diethyl oxalate (Scheme 1) [4]. Key findings include:

ConditionOutcomeYield (%)
Diethyl oxalateSuccessful cyclization70–95
Oxalyl chloridePolymerization side reactions<20
THF solventOptimal intermediate stability85
PTSA catalystEfficient dehydration90

This method proceeds via nucleophilic addition of a lithiated hydrazone to diethyl oxalate, followed by acid-catalyzed cyclization. The choice of solvent (toluene over THF) and catalyst (p-toluenesulfonic acid) proved critical for suppressing side reactions [4].

Cycloaddition Strategies for Thiophene-Pyrazole Framework Construction

The thiophene-pyrazole junction presents unique electronic challenges due to the sulfur atom’s electron-withdrawing effects. Organocatalytic [3+2] cycloadditions using quinine-derived thiourea catalysts enable enantioselective construction of dispiro[benzo[b]thiophene-pyrrolidine-pyrazole] systems with up to 98% enantiomeric excess [5]. This approach employs difluoromethylated ketoimines and pyrazolone derivatives under mild conditions, achieving vicinal quaternary stereocenters in a single step.

Dipolarophiles such as in situ-generated azomethine ylides react regioselectively with thiophene-carboxylate dipolarophiles, favoring C3 functionalization over C5. Computational studies attribute this selectivity to frontier molecular orbital interactions between the ylide’s LUMO and the dipolarophile’s HOMO [5].

Innovative Primary Amine-Based Methodological Approaches

Direct N-alkylation of pyrazoles using primary amines circumvents traditional protecting group strategies. A solvent-free protocol reacts aliphatic or aromatic amines with β-ketoesters at 80°C for 2 hours, yielding N-substituted pyrazoles in 66–96% yield [6]. For 5-thien-2-yl derivatives, this method avoids the need for preformed hydrazines, reducing step count and waste generation.

Key advantages include:

  • Compatibility with electron-deficient thiophene amines
  • No requirement for transition metal catalysts
  • Scalability to gram quantities without chromatography [6]

Regioselectivity Control in Functionalization Protocols

Regioselective C3 hydroxyarylation of pyrazole N-oxides has been achieved using aryne intermediates under mild conditions [7]. By switching pyrazole protecting groups post-functionalization, the C5 position becomes accessible for subsequent modifications. For example:

  • N-Oxide Formation: Treat pyrazole with mCPBA (meta-chloroperbenzoic acid)
  • Aryne Insertion: React with silylaryl triflates and CsF at 25°C
  • Deprotection: Remove N-oxide with PPh₃ to yield C3-arylated product

This method enables late-stage diversification of the thiophene-pyrazole scaffold without requiring prefunctionalized starting materials [7].

Sustainable Methodology Development and Green Chemistry Principles

Efforts to improve the sustainability of 5-thien-2-yl-pyrazole synthesis focus on:

  • Solvent Selection: Ethylene glycol outperforms traditional dipolar aprotic solvents in cyclocondensation reactions, enabling room-temperature synthesis [1]
  • Catalyst Recycling: Fe(OTf)₃ shows potential for reuse in batch reactions without significant activity loss
  • Atom Economy: One-pot methods combining cyclization and decarboxylation achieve 92% atom utilization vs. 68% in stepwise approaches [4]

Life-cycle assessments indicate that switching from THF to cyclopentyl methyl ether (CPME) reduces the process’s carbon footprint by 40% while maintaining yields [1] [4].

The comprehensive investigation of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid reveals significant structure-activity relationships that illuminate the fundamental principles governing molecular function and biological activity. This heterocyclic compound, characterized by its unique combination of thiophene and pyrazole pharmacophores linked to a carboxylic acid functionality, demonstrates remarkable sensitivity to structural modifications across multiple molecular domains [1] [2] [3].

Positional Isomerism Impact on Molecular Function

Positional isomerism represents one of the most critical factors influencing the biological activity of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid derivatives. The attachment position of the thiophene ring fundamentally alters the electronic distribution and spatial geometry of the entire molecular framework [3] [4]. Comparative studies between thiophene-2-yl and thiophene-3-yl substituted pyrazole carboxylic acids demonstrate activity differences ranging from 2-5 fold, with the 2-position attachment consistently showing superior biological performance [5] .

The molecular basis for this positional selectivity stems from optimal π-π stacking alignment and enhanced complementarity with enzyme active sites [3] [7]. The thiophene-2-yl configuration enables more favorable dipole interactions and improved geometric fit within biological target binding pockets. Research conducted on pyrazole-thiophene hybrids reveals that compounds with thiophene rings at the 2-position exhibit significantly enhanced antimicrobial and anticancer activities compared to their 3-positioned counterparts [8] [9].

Pyrazole tautomerism represents another critical aspect of positional isomerism impact [10] [11]. The N1-H versus N2-H tautomeric forms exhibit dramatically different hydrogen bonding patterns and molecular recognition capabilities. Studies indicate that the N1-H tautomer generally demonstrates 3-10 fold higher potency due to its superior hydrogen bonding capacity and optimal electronic distribution [12] [13]. This tautomeric preference directly influences metabolic stability profiles and target selectivity, with N1-H forms showing enhanced resistance to enzymatic degradation [1] [2].

The carboxylic acid positioning also significantly impacts molecular function, with studies comparing 3-position versus 5-position substitution patterns revealing 5-20 fold selectivity shifts [14] [15]. The 4-position carboxylic acid in 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid represents an optimal configuration for enzyme-receptor interactions, providing enhanced steric accessibility and improved binding orientation compared to alternative positioning patterns [1] [7].

N-Substitution Pattern Analysis and Functional Implications

N2-substitution patterns generally result in reduced binding efficiency, with activities typically ranging from 0.2-0.8 times the unsubstituted reference compound [2] [12]. This reduction stems from altered tautomeric equilibrium favoring less active forms and disrupted hydrogen bonding patterns essential for optimal target interactions [10] [11]. However, specific N2-substitutions can provide unique selectivity profiles useful for specialized applications [16] [7].

Thiophene Moiety Modifications and Activity Modulation

The thiophene ring system in 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid serves as a critical pharmacophoric element whose modifications dramatically influence biological activity and selectivity profiles [3] [18]. The 2-position attachment of the thiophene ring provides optimal π-π stacking alignment with target proteins, enabling maximal biological activity through complementary enzyme active site interactions [19].

Halogen substitution on the thiophene ring, particularly bromine and chlorine substituents, increases electrophilic character and enhances reactivity profiles [9]. Studies of brominated thiophene-pyrazole derivatives demonstrate 25-45 percent increases in antimicrobial activity compared to unsubstituted analogs [8]. These halogen modifications improve membrane penetration capabilities and increase binding affinity through enhanced electrostatic interactions with target proteins [3] [18].

Methyl group substitution on the thiophene ring introduces steric bulk and increased hydrophobicity that influences lipophilicity balance and tissue distribution [19] [20]. Research indicates that methylated derivatives exhibit improved penetration into lipophilic environments while maintaining aqueous solubility necessary for biological activity [18] [7]. These modifications enable optimization of pharmacokinetic properties without compromising primary pharmacological effects [1] [19].

Electron-withdrawing groups attached to the thiophene ring enhance electrostatic interactions with target proteins and strengthen binding affinity [4] [18]. Nitro, cyano, and trifluoromethyl substituents create electron-deficient systems that demonstrate enhanced complementarity with electron-rich binding sites in biological targets [7] [19]. Studies reveal that electron-withdrawing modifications can produce 15-40 percent increases in binding affinity depending on the specific substituent and target protein involved [1] [18].

Fused ring systems incorporating the thiophene moiety create rigid planar conformations that alter selectivity profiles and binding kinetics [21] [18]. Benzothiophene and other condensed aromatic systems restrict conformational flexibility while enhancing π-electron delocalization [19] [20]. These modifications often result in improved selectivity for specific targets due to conformational restriction benefits and enhanced geometric complementarity [3] [7].

Systematic Structure-Function Correlation Studies

Comprehensive structure-function correlation studies of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid reveal strong correlations between specific structural features and biological activities [1] [7] [3]. The thiophene-2-yl positioning demonstrates the strongest correlation with molecular recognition specificity, exhibiting correlation coefficients exceeding 0.8 in multiple biological assays [19]. This positioning enables direct impact on enzyme binding through optimal geometric alignment and electronic complementarity [18] [7].

The pyrazole N1-H tautomer shows very strong correlations (r > 0.9) with tautomeric equilibrium control and binding efficiency [10] [12]. This structural feature serves as a primary determinant of hydrogen bonding capacity and metabolic stability, directly influencing pharmacokinetic profiles and target selectivity [13] [7]. The correlation strength reflects the fundamental importance of this tautomeric form in biological recognition processes [1] [2].

The 4-carboxylic acid group exhibits strong correlations (r > 0.85) with enzyme and receptor interactions, serving as the primary site for protein binding in most biological systems [1] [14]. This functional group enables essential electrostatic interactions and hydrogen bonding patterns necessary for optimal target recognition [7] [3]. The correlation data support the critical role of carboxylic acid positioning in determining biological activity profiles [18].

Electron density distribution patterns show moderate correlations (r = 0.6-0.8) with electrostatic complementarity and binding affinity [4] [18]. These correlations reflect the complex interplay between electronic effects and steric factors in determining biological activity [19] [7]. The moderate correlation strength indicates that electronic factors, while important, must be considered in conjunction with geometric and steric parameters for accurate activity prediction [1] [3].

Molecular planarity demonstrates strong correlations (r > 0.8) with membrane permeability and target binding efficiency [12] [18]. The planar geometry of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid enables optimal π-π stacking interactions and facilitates membrane penetration essential for biological activity [7] [19]. These correlations highlight the importance of conformational rigidity in pharmacological performance [3] [13].

Hydrogen bonding capacity shows very strong correlations (r > 0.9) with protein-ligand complex stability and binding affinity [1] [7]. The multiple hydrogen bonding sites provided by the N-H, carboxylic acid, and aromatic nitrogen functionalities enable formation of stable biological complexes [2] [18]. This correlation strength emphasizes the fundamental role of hydrogen bonding in molecular recognition and target selectivity [12] [19].

Lipophilicity balance exhibits moderate correlations (r = 0.5-0.7) with absorption, distribution, metabolism, excretion, and toxicity properties [18] [7]. While important for pharmacokinetic optimization, lipophilicity shows weaker correlations due to the complex interplay of multiple factors influencing drug disposition [19] [1]. These correlations guide structural modifications aimed at improving bioavailability and reducing toxicity profiles [3] [13].

XLogP3

1.1

Dates

Last modified: 08-17-2023

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